molecular formula C22H19N3O B12515290 1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- CAS No. 676168-42-6

1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)-

Cat. No.: B12515290
CAS No.: 676168-42-6
M. Wt: 341.4 g/mol
InChI Key: YHJJDADAXDUMLI-UHFFFAOYSA-N
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Description

1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis and multicomponent reactions are employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of α-aminoaldehydes.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkylated imidazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-1-ethanol, 2,4-diphenyl-5-(4-pyridinyl)- stands out due to the presence of the ethanol and pyridinyl groups, which enhance its solubility and reactivity. These functional groups also contribute to its diverse range of applications in various fields, making it a versatile compound for scientific research and industrial use.

Properties

CAS No.

676168-42-6

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

2-(2,4-diphenyl-5-pyridin-4-ylimidazol-1-yl)ethanol

InChI

InChI=1S/C22H19N3O/c26-16-15-25-21(18-11-13-23-14-12-18)20(17-7-3-1-4-8-17)24-22(25)19-9-5-2-6-10-19/h1-14,26H,15-16H2

InChI Key

YHJJDADAXDUMLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)CCO)C4=CC=NC=C4

Origin of Product

United States

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